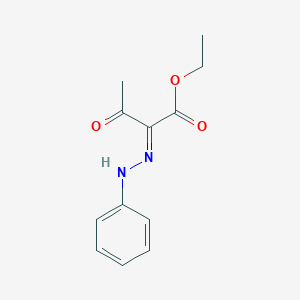

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

10475-63-5 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13? |

InChI Key |

WGMOYLSNEVXNJG-VAUFRIEFSA-N |

SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis Methodologies for Ethyl 3 Oxo 2 Phenylhydrazono Butanoate and Its Analogues

Classical Condensation Routes

The most established and widely utilized method for the synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate is the Japp-Klingemann reaction. This reaction, named after its discoverers, provides a direct pathway to hydrazones from β-keto-esters and aryl diazonium salts.

Reaction of Ethyl Acetoacetate (B1235776) with Phenylhydrazine (B124118)

The efficiency and yield of the synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate are highly dependent on the careful control of various reaction parameters. The optimization of these conditions is crucial for maximizing the output and purity of the final product.

The choice of solvent plays a pivotal role in the Japp-Klingemann reaction. Ethanol (B145695) is a commonly employed solvent for the reaction between ethyl acetoacetate and the phenyl diazonium salt. Its polar protic nature facilitates the dissolution of the reactants and the stabilization of the charged intermediates formed during the reaction. The use of aqueous ethanol is also prevalent, often in the presence of a base like sodium acetate (B1210297), which is crucial for the deprotonation of the ethyl acetoacetate.

While detailed comparative studies on a wide range of solvents for this specific reaction are not extensively documented in readily available literature, the general principle is that the solvent should be able to dissolve the reactants and be relatively inert to the highly reactive diazonium salt.

Table 1: General Solvent Effects in Japp-Klingemann Reactions

| Solvent System | Typical Role and Observations |

| Ethanol/Water | Promotes dissolution of reactants and facilitates the reaction. The presence of water can be crucial for the hydrolysis step in the mechanism. |

| Acetic Acid/Water | Can be used to maintain an acidic pH for the diazotization step and as a solvent for the coupling reaction. |

| Dioxane/Water | A less common alternative, but can be used as a co-solvent to improve solubility. |

It is important to note that for some substrates, conventional conditions using ethanol and sodium acetate may lead to the formation of stable azo-compounds instead of the desired hydrazones, indicating the sensitivity of the reaction to the solvent and base system.

Temperature control is critical throughout the synthesis. The initial diazotization of phenylhydrazine is typically carried out at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. The coupling reaction with ethyl acetoacetate is also often initiated at these low temperatures and then may be allowed to warm to room temperature.

The reaction time can vary, but it is often completed within a few hours. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, might result in the decomposition of the product.

Table 2: Typical Temperature and Time Parameters

| Stage | Temperature Range (°C) | Typical Duration |

| Diazotization | 0 - 5 | 15 - 30 minutes |

| Coupling Reaction | 0 - Room Temperature | 1 - 4 hours |

The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product and minimizing the formation of byproducts. Typically, a slight excess of the less expensive or more stable reactant is used to ensure the complete conversion of the limiting reagent. In the synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate, the diazonium salt is often generated in situ and used immediately.

For the diazotization step, a molar equivalent of sodium nitrite (B80452) is used relative to the starting aniline (B41778) (phenylhydrazine). An excess of acid, such as hydrochloric acid, is crucial for this step. In the subsequent coupling reaction, the molar ratio of the diazonium salt to ethyl acetoacetate is generally kept close to 1:1. The amount of base, such as sodium acetate, is also a critical parameter, as it controls the concentration of the enolate anion of ethyl acetoacetate.

Table 3: General Molar Ratio Considerations

| Reactant | Typical Molar Ratio | Purpose |

| Phenylhydrazine | 1.0 | Starting material |

| Sodium Nitrite | 1.0 - 1.1 | Diazotizing agent |

| Hydrochloric Acid | 2.0 - 3.0 | To form the diazonium salt and maintain acidic conditions |

| Ethyl Acetoacetate | 1.0 | Substrate |

| Sodium Acetate | 2.0 - 3.0 | Base to generate the enolate |

The Japp-Klingemann reaction for the formation of Ethyl 3-oxo-2-(phenylhydrazono)butanoate proceeds through a well-established multi-step mechanism:

Enolate Formation: The reaction is initiated by the deprotonation of the active methylene (B1212753) group of ethyl acetoacetate by a base, typically the acetate ion from sodium acetate. This results in the formation of a nucleophilic enolate anion.

Electrophilic Attack: The highly electrophilic phenyl diazonium cation then undergoes attack by the enolate anion. This coupling reaction forms an unstable azo intermediate.

Hydrolysis: The azo intermediate is susceptible to hydrolysis. Under the aqueous reaction conditions, a water molecule attacks the acetyl carbonyl group.

Rearrangement and Elimination: The resulting tetrahedral intermediate undergoes a rearrangement, leading to the cleavage of the acetyl group as acetic acid.

Tautomerization: The final step involves tautomerization of the resulting azo compound to the more stable phenylhydrazone, yielding Ethyl 3-oxo-2-(phenylhydrazono)butanoate.

This mechanism explains the loss of the acetyl group from ethyl acetoacetate and the formation of the characteristic hydrazone functionality.

Reaction Conditions and Optimization Strategies

Condensation in Acidic Media

The condensation reaction of β-dicarbonyl compounds, such as ethyl acetoacetate, with phenylhydrazine derivatives in an acidic medium is a well-established method for synthesizing Ethyl 3-oxo-2-(phenylhydrazono)butanoate. This reaction typically involves heating the reactants in a suitable solvent, like ethanol, under reflux conditions. The acidic environment catalyzes the condensation, leading to the formation of the hydrazone. Upon cooling, the product often precipitates and can be isolated through filtration.

For instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in acetic acid, in the presence of ammonium (B1175870) acetate, demonstrates the versatility of condensation reactions in acidic media for creating complex hydrazone structures. nih.gov The specific conditions of the reaction can be tailored to yield different derivatives.

Mechanochemical Approaches (Solvent-Free Grinding)

In a move towards more environmentally friendly synthetic methods, mechanochemical approaches, specifically solvent-free grinding, have emerged as a viable alternative. This technique involves the grinding of reactants, sometimes with a catalytic amount of acid, in a ball mill. rsc.org This method eliminates the need for bulk solvents, which reduces waste and can lead to higher purity products. rsc.org

While specific data for the mechanochemical synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate is not extensively detailed in the provided search results, the successful synthesis of other pharmaceutically relevant hydrazones via this route highlights its potential. rsc.org The efficiency of these reactions can be influenced by factors such as the electronic density on the hydrazine's amino group and steric hindrance. rsc.org

Diazotization-Coupling Methodologies for Derivatives

The synthesis of derivatives of Ethyl 3-oxo-2-(phenylhydrazono)butanoate often employs diazotization-coupling reactions. This two-step process involves the formation of a diazonium salt from an aromatic amine, which is then coupled with a suitable active methylene compound.

Synthesis via Diazonium Salts of Aniline with Ethyl Acetoacetate

A primary route for the synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate involves the coupling of a diazonium salt of aniline with ethyl acetoacetate. prepchem.comresearchgate.netnih.govnih.gov In this procedure, aniline is first treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0°C) to form the benzenediazonium (B1195382) chloride salt. prepchem.comnih.gov This highly reactive intermediate is then immediately introduced to a solution of ethyl acetoacetate. researchgate.netnih.gov The coupling reaction proceeds to yield the final product, which can be purified by recrystallization. prepchem.comnih.gov

A study detailed the synthesis where aniline was diazotized and then coupled with ethyl acetoacetate in a solution containing ethanol, ice water, and sodium acetate, resulting in a good yield of the title compound. prepchem.com

Formation of Substituted Derivatives (e.g., Allyl 3-oxo-2-(phenylhydrazono)butanoate)

The synthesis of substituted derivatives, such as Allyl 3-oxo-2-(phenylhydrazono)butanoate, follows a similar diazotization-coupling strategy. researchgate.netresearchgate.net In this case, aniline is diazotized and then reacted with allyl 3-oxo-butanoate. researchgate.netresearchgate.net This reaction demonstrates the versatility of the diazotization method for introducing various functional groups into the final molecule. The structure of the resulting allyl derivative has been confirmed using X-ray crystallography. researchgate.netresearchgate.net

The reaction conditions, such as temperature and the presence of a base, are crucial for the successful synthesis of these derivatives. For example, the reaction to form Allyl 3-oxo-2-(phenylhydrazono)butanoate is typically carried out at 0°C for one hour. researchgate.net

Green Chemistry Perspectives in Hydrazone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazones to develop more sustainable and environmentally benign processes. ajgreenchem.comorientjchem.org These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and designing safer chemicals. rsc.orgajgreenchem.com

Key green chemistry strategies in hydrazone synthesis include:

Solvent-Free Reactions: As mentioned in the mechanochemical approach, conducting reactions without a solvent minimizes waste and potential environmental contamination. rsc.orgajgreenchem.com Microwave irradiation is another technique that often allows for solvent-free conditions and can significantly reduce reaction times. minarjournal.com

Use of Greener Solvents: When solvents are necessary, the focus is on using more environmentally friendly options, such as water or ethanol. orientjchem.org Some syntheses have been successfully carried out in an aqueous medium, eliminating the need for organic solvents. orientjchem.org

Catalysis: The use of catalysts can improve reaction efficiency and reduce the need for harsh reagents. Acetic acid, a weaker acid, has been used as a substitute for more corrosive acids like sulfuric acid in some hydrazone syntheses. orientjchem.org

The development of these green synthetic routes is crucial for the sustainable production of hydrazones and their derivatives, aligning with the broader goals of environmental responsibility in chemical manufacturing. ajgreenchem.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

Single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A comprehensive re-determination of the structure has clarified its precise geometric parameters and intermolecular arrangement. nih.govresearchgate.net

X-ray diffraction analysis reveals that Ethyl 3-oxo-2-(phenylhydrazono)butanoate crystallizes in the monoclinic space group P2₁/c. researchgate.net The fundamental parameters of the crystal lattice have been precisely measured at a temperature of 293 K. The ethoxy group within the structure was noted to be disordered over two orientations. nih.govresearchgate.net

The core structure, consisting of the 1-phenyl-2-(propan-2-ylidene)hydrazine segment, is nearly planar. The maximum deviation from this plane is observed for the phenylamino (B1219803) nitrogen atom, which is only 0.0779 (14) Å out of the plane, indicating a high degree of coplanarity across the main atomic backbone. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4375 (9) |

| b (Å) | 17.551 (2) |

| c (Å) | 8.242 (1) |

| β (°) | 91.24 (1) |

| Volume (ų) | 1220.2 (2) |

| Z | 4 |

| Temperature (K) | 293 |

A significant feature of the molecular structure is the presence of a strong intramolecular hydrogen bond. nih.govresearchgate.net This bond forms between the hydrazone proton (N1—H1) and the keto-oxygen atom (O1) of the butanoate chain. This interaction creates a stable, six-membered ring motif, which is described by the graph-set notation S(6). nih.govresearchgate.net This hydrogen bond is crucial for enforcing the planarity of the molecule's core segment. nih.govresearchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 1.92 | 2.571 (2) | 131 |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom.

Ethyl 3-oxo-2-(phenylhydrazono)butanoate can theoretically exist in several tautomeric forms, including the keto-hydrazo and the enol-azo forms. The single-crystal X-ray diffraction data unequivocally confirms that in the solid state, the molecule adopts the keto-hydrazo tautomeric form. nih.gov This is evidenced by the location of the hydrogen atom on the nitrogen atom (N1) and the formation of the N—H···O intramolecular hydrogen bond with the keto group. nih.govnih.gov The stability of this form is further enhanced by the resulting electron delocalization across the planar hydrazone fragment. The molecule adopts a trans configuration with respect to the N-N bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned experimental ¹H NMR spectrum is not detailed in the crystallographic literature, the molecular structure allows for the prediction of characteristic proton environments. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the hydrazone N-H proton, and the protons of the ethyl and methyl groups of the butanoate chain.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons.

Hydrazone Proton (N-H): The N-H proton, involved in a strong intramolecular hydrogen bond, is expected to be significantly deshielded and appear as a broad singlet far downfield, likely in the range of 12.0-14.0 ppm.

Ethyl Group Protons (O-CH₂-CH₃): The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons, typically around 4.2-4.4 ppm, coupled to the adjacent methyl protons. The terminal methyl (-CH₃) protons would appear as a triplet further upfield, around 1.3-1.5 ppm.

Methyl Keto Group Protons (C(O)-CH₃): The three protons of the methyl group adjacent to the keto-carbonyl would resonate as a sharp singlet, expected in the region of 2.3-2.6 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Hydrazone) | 12.0 - 14.0 | Singlet (broad) |

| C₆H₅ (Aromatic) | 7.0 - 7.5 | Multiplet |

| O-CH₂-CH₃ (Methylene) | 4.2 - 4.4 | Quartet |

| C(O)-CH₃ (Keto Methyl) | 2.3 - 2.6 | Singlet |

| O-CH₂-CH₃ (Methyl) | 1.3 - 1.5 | Triplet |

¹³C NMR Analysis of Carbon Environments

¹³C NMR spectroscopy is instrumental in identifying the distinct carbon environments within the ethyl 3-oxo-2-(phenylhydrazono)butanoate molecule. The chemical shifts (δ) are indicative of the electronic environment of each carbon atom. For instance, the carbons of the carbonyl groups in the keto and ester functions are highly deshielded and thus appear at the downfield end of the spectrum. Aromatic carbons show characteristic shifts in the 114-145 ppm range. The aliphatic carbons of the ethyl and methyl groups appear at the upfield region of the spectrum.

In a related compound, ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate, the ¹³C NMR spectrum recorded in DMSO-d₆ showed distinct peaks corresponding to the different carbon atoms. The carbonyl carbon of the keto group (>C=O) was observed at approximately 193.90 ppm, while the ester carbonyl carbon [C(OEt)=O] appeared at 162.33 ppm. The carbons of the aromatic ring were found in the range of 114.76 to 145.16 ppm. The methylene carbon (–CH₂) of the ethyl group resonated at 61.37 ppm, and the methyl carbons (–CH₃) were observed at 25.28 ppm and 13.83 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Ethyl 3-oxo-2-(phenylhydrazono)butanoate Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Keto Carbonyl (>C=O) | 193.90 |

| Ester Carbonyl [C(OEt)=O] | 162.33 |

| Aromatic Carbons (Ar—C) | 114.76 - 145.16 |

| Methylene Carbon (–CH₂) | 61.37 |

| Methyl Carbon (acetyl) | 25.28 |

| Methyl Carbon (ethyl) | 13.83 |

Data obtained from a study on ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate in DMSO-d₆.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous structural confirmation, especially for complex molecules. Techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For ethyl 3-oxo-2-(phenylhydrazono)butanoate, a COSY spectrum would show a correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming this structural fragment.

HSQC/HMQC: These experiments reveal correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling). This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of ethyl 3-oxo-2-(phenylhydrazono)butanoate displays several key absorption bands that confirm its structure.

The spectrum is characterized by a sharp band for the N-H stretching vibration, typically appearing in the 3100-3300 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The most prominent features are the strong absorption bands for the two carbonyl groups. The C=O stretch of the α,β-unsaturated ketone is typically found between 1666-1685 cm⁻¹, while the ester C=O stretch appears at a higher frequency, usually in the 1735-1750 cm⁻¹ range. The C=N stretching of the hydrazone moiety is observed in the 1600-1650 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands.

Table 2: Key IR Absorption Frequencies for Ethyl 3-oxo-2-(phenylhydrazono)butanoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazone N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | 1666 - 1685 |

| Hydrazone C=N / Aromatic C=C | Stretch | 1600 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For ethyl 3-oxo-2-(phenylhydrazono)butanoate (C₁₂H₁₄N₂O₃), the molecular weight is 234.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 234.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group would lead to a prominent peak at m/z 189 (M - 45).

Loss of an ethyl radical (-C₂H₅): This would result in a fragment at m/z 205 (M - 29).

Cleavage of the N-N bond: This can lead to fragments corresponding to the phenyl diazenyl cation (C₆H₅N₂⁺) at m/z 105 or the phenyl radical cation (C₆H₅⁺) at m/z 77.

McLafferty rearrangement: This is a possibility for the ester function, though other cleavages are often more dominant.

Cleavage adjacent to the keto carbonyl group: Loss of the acetyl group (CH₃CO) can result in a fragment at m/z 191 (M - 43).

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The spectrum of ethyl 3-oxo-2-(phenylhydrazono)butanoate is characterized by absorption bands corresponding to π→π* and n→π* transitions, arising from the extensive conjugated system that includes the phenyl ring, the hydrazone C=N double bond, and the carbonyl groups.

The high-intensity absorption bands, typically observed in the 250-400 nm range, are attributed to π→π* transitions within the delocalized π-electron system. A lower intensity, longer wavelength absorption band may also be observed, which is characteristic of the n→π* transition of the carbonyl groups. The position and intensity of these bands are sensitive to the solvent polarity and the specific conformation of the molecule, which affects the degree of conjugation.

Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are valuable for assessing the thermal stability of hydrazone ligands and their metal complexes. These methods monitor the change in a substance's physical and chemical properties as a function of temperature.

For a hydrazone ligand like ethyl 3-oxo-2-(phenylhydrazono)butanoate, a TGA curve would show its decomposition pattern, indicating the temperature at which it begins to degrade and the subsequent steps of mass loss, ultimately leading to the formation of a stable residue at high temperatures.

Chemical Reactivity and Transformational Pathways

Oxidation and Reduction Reactions

The phenylhydrazono group within Ethyl 3-oxo-2-(phenylhydrazono)butanoate is susceptible to both oxidation and reduction. Oxidation reactions can lead to the formation of various products, with the outcome being highly dependent on the specific oxidizing agent employed. Conversely, reduction of the phenylhydrazono moiety can convert it into other functional groups, expanding the synthetic utility of the parent compound.

Substitution Reactions

Ethyl 3-oxo-2-(phenylhydrazono)butanoate can undergo substitution reactions, where a functional group is replaced by another. These reactions are crucial for introducing diverse functionalities into the molecule, thereby enabling the synthesis of a broad range of derivatives.

Cyclocondensation Reactions for Heterocycle Synthesis

Cyclocondensation reactions are a cornerstone of the chemical transformations of Ethyl 3-oxo-2-(phenylhydrazono)butanoate, providing a direct route to various heterocyclic systems. These reactions are instrumental in the construction of pyrazolones, pyrazoles, pyridazinones, cinnolines, thiazolyl-pyrazoles, and formazans.

Formation of Pyrazolones and Pyrazoles

The reaction of Ethyl 3-oxo-2-(phenylhydrazono)butanoate and its derivatives is a well-established method for the synthesis of pyrazolones and pyrazoles. The intramolecular cyclization is often facilitated by the presence of an intramolecular N—H⋯O hydrogen bond, which contributes to the planarity of the molecule and stabilizes the resulting pyrazolone (B3327878) structure. nih.govresearchgate.net The synthesis of pyranopyrazoles, for instance, can be achieved through a four-component reaction involving benzyl (B1604629) alcohols, ethyl acetoacetate (B1235776), phenylhydrazine (B124118), and malononitrile. nih.gov

Various synthetic strategies have been developed to access pyrazole (B372694) derivatives. One approach involves the copper-catalyzed condensation of 1,3-diketones with arylhydrazines, which proceeds at room temperature. organic-chemistry.org Another method utilizes the reaction of hydrazonoyl halides with vinylsulfonium salts to produce pyrazole derivatives with high regioselectivity. organic-chemistry.org Furthermore, the reaction of diazo compounds with alkynes or enol triflates offers additional pathways to substituted pyrazoles. organic-chemistry.org

| Reactants | Product | Catalyst/Conditions | Reference |

| Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Pyranopyrazoles | Sulfonated amorphous carbon and eosin (B541160) Y | nih.gov |

| 1,3-Diketones, arylhydrazines | Pyrazoles | Copper catalyst, room temperature | organic-chemistry.org |

| Hydrazonoyl halides, vinylsulfonium salts | Pyrazole derivatives | Mild reaction conditions | organic-chemistry.org |

| Diazo compounds, alkynes/enol triflates | Substituted pyrazoles | Various | organic-chemistry.org |

Synthesis of Pyridazinones and Cinnolines

Pyridazinone derivatives can be synthesized from Ethyl 3-oxo-2-(phenylhydrazono)butanoate through cyclocondensation reactions. For instance, the reaction of 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal with active methylene (B1212753) nitriles leads to the formation of pyridazinones. mdpi.com The synthesis of pyridazin-3(2H)-ones can also be achieved through the cyclocondensation of 1,2-diketones with reactive methylene esters and hydrazones. scholarsresearchlibrary.com

Cinnoline derivatives can also be accessed from related starting materials. The reaction of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal with ethyl cyanoacetate (B8463686) yields ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal | Active methylene nitriles | Pyridazinones | mdpi.com |

| 1,2-Diketones, reactive methylene esters, hydrazones | - | Pyridazin-3(2H)-ones | scholarsresearchlibrary.com |

| 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal | Ethyl cyanoacetate | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate | mdpi.com |

Derivatization to Thiazolyl-Pyrazoles

While direct synthesis of thiazolyl-pyrazoles from Ethyl 3-oxo-2-(phenylhydrazono)butanoate is not explicitly detailed in the provided context, the versatility of the pyrazole core synthesized from this precursor suggests the potential for further functionalization. The pyrazole ring system can be derivatized to incorporate a thiazole (B1198619) moiety through subsequent reactions.

Preparation of Formazans

Formazans can be synthesized from hydrazones, which are structurally related to Ethyl 3-oxo-2-(phenylhydrazono)butanoate. A common method involves the reaction of benzaldehyde (B42025) phenylhydrazone with diazonium salts in an alkaline medium. researchgate.net The synthesis generally proceeds by first preparing the hydrazone through the condensation of an aldehyde with a hydrazine (B178648) derivative, followed by coupling with a diazonium salt to yield the formazan. researchgate.netnih.gov

| Hydrazone Precursor | Reagent | Product | Reference |

| Benzaldehyde phenylhydrazone | Diazonium salts | Formazan | researchgate.net |

| Substituted aryl amine | Sodium nitrite (B80452), then coupling with a hydrazone | Formazan | nih.gov |

Mechanisms of Chemical Transformations

The chemical transformations of Ethyl 3-oxo-2-(phenylhydrazono)butanoate are governed by fundamental reaction mechanisms, primarily involving nucleophilic attack, condensation, and cyclization. The phenylhydrazone moiety can exist in tautomeric forms, which influences its reactivity.

A documented reaction of Ethyl 2-(Z)-phenylhydrazono-3-oxo-butanoate is its condensation with S-methyldithiocarbazate. nih.gov This reaction proceeds at room temperature to yield ethyl 2-(Z)-phenylhydrazono-3-(E)-methylthio(thioxo)methylhydrazone-butanoate. nih.gov The mechanism involves the nucleophilic attack of the amino group of S-methyldithiocarbazate on the ketonic carbon of the butanoate, followed by dehydration to form the corresponding hydrazone derivative.

In the context of triazine synthesis, the mechanism would likely involve a cyclocondensation pathway. Taking the hypothetical reaction with thiosemicarbazide (B42300) as an example, the initial step would be the nucleophilic attack of the terminal amino group of thiosemicarbazide on one of the carbonyl carbons of the butanoate. This would be followed by an intramolecular cyclization, where the other amino group of the thiosemicarbazide attacks the remaining carbonyl group. Subsequent dehydration would then lead to the formation of the triazine ring. The regioselectivity of the initial attack and the subsequent cyclization would determine the final substitution pattern on the triazine ring.

The reaction of a related compound, phenylhydrazoethyl acetoacetate, with cyanoacetyl hydrazine has been shown to yield either a pyridazine (B1198779) or a pyrazole derivative depending on the reaction conditions. jmchemsci.com This highlights the compound's versatility and the influence of reaction parameters on the final product. In the presence of ammonium (B1175870) acetate (B1210297) in an oil bath, a pyridazine derivative is formed, while in ethanolic triethylamine, a pyrazole derivative is the major product. jmchemsci.com The mechanism for pyridazine formation involves a Michael addition followed by cyclization. jmchemsci.com

These examples, while not directly leading to triazines, provide valuable insight into the plausible mechanistic pathways that Ethyl 3-oxo-2-(phenylhydrazono)butanoate can undergo. The specific conditions and the nature of the reacting partner are crucial in directing the reaction towards a particular heterocyclic system. Further research is needed to fully elucidate the specific pathways for triazine synthesis from this versatile precursor.

Applications of Ethyl 3 Oxo 2 Phenylhydrazono Butanoate in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a pivotal intermediate and a fundamental building block in the synthesis of a wide range of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can participate in various chemical transformations. The classical and most common synthesis of this compound involves the condensation reaction between ethyl acetoacetate (B1235776) and a diazonium salt of aniline (B41778). nih.govnih.gov This straightforward preparation makes it a readily accessible starting material for more complex syntheses.

The primary application of Ethyl 3-oxo-2-(phenylhydrazono)butanoate lies in the synthesis of heterocyclic systems. It is extensively utilized as a precursor for generating substituted pyridazinones and cinnolines through reactions with various reagents. For instance, its reaction with reagents like thiosemicarbazide (B42300) and ethyl cyanoacetate (B8463686) leads to the formation of these important heterocyclic cores, which are prevalent in many biologically active molecules.

The phenylhydrazone moiety of the molecule plays a crucial role in its reactivity. It can undergo cyclization reactions under different conditions to form a variety of heterocyclic rings. This reactivity has been harnessed by chemists to design and synthesize novel compounds with potential pharmaceutical applications.

Strategies for Constructing Complex Molecular Architectures

The strategic use of Ethyl 3-oxo-2-(phenylhydrazono)butanoate allows for the construction of complex molecular architectures, particularly those containing pyrazole (B372694) and pyridazinone scaffolds. These heterocyclic systems are of great interest due to their diverse pharmacological properties.

One of the key strategies involves multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. Ethyl 3-oxo-2-(phenylhydrazono)butanoate is an ideal candidate for MCRs due to its multiple reactive centers. For example, it can participate in reactions with other active methylene (B1212753) compounds and various cyclizing agents to afford highly functionalized heterocyclic systems in a single step. This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.

The synthesis of pyrazole derivatives is a prominent application. By reacting Ethyl 3-oxo-2-(phenylhydrazono)butanoate with hydrazine (B178648) derivatives, a variety of substituted pyrazoles can be obtained. The reaction conditions can be tuned to control the regioselectivity of the cyclization, leading to different isomers with distinct properties.

Similarly, pyridazinone derivatives can be synthesized through cyclocondensation reactions. For instance, reaction with compounds containing an active methylene group in the presence of a suitable catalyst or reagent can lead to the formation of the pyridazinone ring. These strategies provide access to a library of complex molecules with potential for biological screening and drug discovery.

Catalyst Development and Catalytic Applications

While the direct catalytic application of Ethyl 3-oxo-2-(phenylhydrazono)butanoate itself is not extensively documented, its potential as a ligand in the development of novel catalysts is an emerging area of interest. The hydrazone functionality, with its nitrogen and oxygen donor atoms, can effectively chelate with metal ions to form stable coordination complexes.

The resulting metal complexes of hydrazone derivatives have shown promise in various catalytic transformations. Although specific research on catalysts derived from Ethyl 3-oxo-2-(phenylhydrazono)butanoate is limited, the broader class of hydrazone-based metal complexes has been investigated for their catalytic activity in reactions such as C-C bond formation and oxidation reactions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the structural and electronic properties of molecules. For Ethyl 3-oxo-2-(phenylhydrazono)butanoate, DFT calculations offer insights into its optimized geometry, charge distribution, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

The geometric parameters of Ethyl 3-oxo-2-(phenylhydrazono)butanoate have been determined experimentally through single-crystal X-ray diffraction, providing a solid foundation for computational modeling. nih.govresearchgate.net The molecule crystallizes in a monoclinic system. nih.govresearchgate.net A key structural feature is the near planarity of the 1-phenyl-2-(propan-2-ylidene)hydrazine segment, which is stabilized by an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. nih.govresearchgate.net

DFT calculations, typically using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry in the gas phase. The calculated bond lengths and angles can then be compared with the experimental X-ray diffraction data to validate the computational method. For instance, the N–N bond length is a critical parameter in determining the stable form of similar compounds. researchgate.net In the crystal structure of Ethyl 3-oxo-2-(phenylhydrazono)butanoate, the ethoxy group exhibits disorder, which can be computationally modeled to understand the energetic landscape of its different conformations. nih.govresearchgate.net

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Table 1: Selected Crystallographic Data for Ethyl 3-oxo-2-(phenylhydrazono)butanoate nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 |

| Crystal System | Monoclinic |

| a (Å) | 8.4375 (9) |

| b (Å) | 17.551 (2) |

| c (Å) | 8.242 (1) |

| β (°) | 91.24 (1) |

| Volume (ų) | 1220.2 (2) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the electron density, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential and are associated with sites susceptible to electrophilic attack, often corresponding to lone pairs of heteroatoms. In Ethyl 3-oxo-2-(phenylhydrazono)butanoate, the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atoms of the hydrazone moiety, are expected to be the most electron-rich areas. Conversely, blue regions denote positive electrostatic potential, highlighting areas prone to nucleophilic attack. These are generally found around hydrogen atoms, particularly the N-H proton involved in the intramolecular hydrogen bond. Green areas represent neutral or weakly charged regions, such as the phenyl ring.

The MEP map provides a visual representation of the molecule's reactivity, guiding the understanding of its interaction with other molecules and its role in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For Ethyl 3-oxo-2-(phenylhydrazono)butanoate, the HOMO is likely to be localized on the phenylhydrazone portion of the molecule, which is electron-rich and acts as the primary electron donor. The LUMO, on the other hand, is expected to be distributed over the electron-withdrawing acetoacetate (B1235776) fragment, particularly the carbonyl groups.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is also linked to the molecule's polarizability and its potential for nonlinear optical applications. FMO analysis can predict the regioselectivity of cycloaddition reactions and other pericyclic processes by considering the symmetry and overlap of the frontier orbitals. wikipedia.org

Table 2: Conceptual Data from FMO Analysis

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Phenylhydrazone moiety | Electron donor, site of electrophilic attack |

| LUMO | Acetoacetate moiety (carbonyls) | Electron acceptor, site of nucleophilic attack |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability |

Prediction of Spectroscopic Properties (e.g., Vibrational, Absorption Spectra)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectra (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT, typically at the B3LYP/cc-pVTZ level of theory. researchgate.net The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors. This allows for the assignment of the absorption bands observed in the experimental FT-IR and Raman spectra to specific vibrational modes of the molecule. For Ethyl 3-oxo-2-(phenylhydrazono)butanoate, key vibrational modes would include the N-H stretch, C=O stretches of the keto and ester groups, C=N stretch of the hydrazone, and various vibrations of the phenyl ring.

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculated transitions can be assigned to specific electronic excitations, such as π→π* and n→π* transitions, providing insight into the electronic structure of the molecule. For Ethyl 3-oxo-2-(phenylhydrazono)butanoate, the extended conjugation of the phenylhydrazone system is expected to give rise to strong absorptions in the UV-visible region.

First Hyperpolarizability and Nonlinear Optical Response Studies

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like Ethyl 3-oxo-2-(phenylhydrazono)butanoate, are candidates for materials with nonlinear optical (NLO) properties. DFT calculations can be used to predict the NLO response of a molecule by calculating its first hyperpolarizability (β). researchgate.net

The first hyperpolarizability is a tensor quantity that describes the second-order NLO response of a molecule, which is responsible for phenomena such as second-harmonic generation (SHG). A large value of β indicates a strong NLO response. DFT calculations, often using the B3LYP functional, can provide reliable predictions of β. The calculated value is influenced by the molecule's electronic structure, the extent of conjugation, and the presence of donor and acceptor groups that facilitate charge transfer. Studies on similar compounds have shown that the frequency dependence of the hyperpolarizability can be significant. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For Ethyl 3-oxo-2-(phenylhydrazono)butanoate and its derivatives, molecular docking simulations can be performed to explore their potential as inhibitors of various biological targets. For instance, related butanoate derivatives have been studied for their anthelmintic and antimicrobial activities. nih.govfrontiersin.org In such studies, the compound is docked into the active site of a target enzyme, such as tubulin in the case of anthelmintic agents, or enzymes involved in bacterial cell wall synthesis for antimicrobial applications.

The docking process generates a series of possible binding poses, which are then scored based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores (more negative values) indicating a more favorable interaction. The analysis of the best-docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target's active site. These insights can guide the rational design of more potent and selective inhibitors. nih.gov

Table 3: Common Protein Targets for Docking Studies of Bioactive Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Dihydrofolate reductase | Antibacterial, Anticancer |

| Cyclooxygenase (COX) | Anti-inflammatory | |

| Acetylcholinesterase | Alzheimer's disease | |

| Structural Proteins | Tubulin | Anticancer, Anthelmintic |

Binding Affinity Predictions

Detailed computational studies predicting the binding affinity of Ethyl 3-oxo-2-(phenylhydrazono)butanoate against specific biological targets are not extensively documented in publicly available scientific literature. Such studies, typically employing molecular docking simulations, would calculate the binding energy (e.g., in kcal/mol) to predict the strength of the interaction between the compound and the active site of a protein. This information is crucial for identifying potential therapeutic targets and for lead optimization in drug discovery.

Interaction Mechanism Elucidation with Protein Targets (e.g., Enzymes)

Elucidation of the precise interaction mechanisms of Ethyl 3-oxo-2-(phenylhydrazono)butanoate with protein targets like enzymes requires dedicated molecular docking and simulation studies. While the foundational mechanism of action for phenylhydrazono-containing compounds can involve interactions with specific molecular pathways, detailed analyses for this particular molecule are not widely reported. Such investigations would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds within a protein's binding pocket, which stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulation studies for Ethyl 3-oxo-2-(phenylhydrazono)butanoate are not detailed in the reviewed literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical information on its conformational flexibility, the stability of its interactions with protein targets, and the influence of solvent on its behavior, complementing the static view offered by molecular docking.

Hirshfeld Surface Analysis and Energy Framework Studies

While explicit Hirshfeld surface analysis and energy framework calculations for Ethyl 3-oxo-2-(phenylhydrazono)butanoate are not specified in available reports, a detailed re-determination of its crystal structure provides the foundational data for understanding its intermolecular interactions. nih.govresearchgate.net

The crystal structure reveals that the molecule's conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which creates a six-membered ring, denoted as an S(6) ring motif. nih.govresearchgate.net This interaction contributes to the planarity of the core structure of the molecule. nih.govresearchgate.net

In the crystal lattice, molecules are linked into centrosymmetric dimers through pairs of C—H⋯O hydrogen bonds, forming R²₂(16) ring patterns. nih.govresearchgate.net These intermolecular forces are critical in governing the packing of the molecules in the solid state. The analysis of the crystal data shows that the ethoxy group of the molecule is disordered over two orientations. nih.govresearchgate.net The study of these non-covalent interactions is the primary goal of Hirshfeld surface analysis, which would allow for a quantitative breakdown of the atomic contacts driving the crystal packing.

Table 1: Crystallographic Data for Ethyl 3-oxo-2-(phenylhydrazono)butanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4375 (9) |

| b (Å) | 17.551 (2) |

| c (Å) | 8.242 (1) |

| β (°) | 91.24 (1) |

| Volume (ų) | 1220.2 (2) |

Data sourced from crystallographic studies. nih.govresearchgate.net

In Silico ADMET Profiling (Focus on Physicochemical Properties for Developability)

Table 2: Predicted Physicochemical Properties Relevant to ADMET Profiling

| Property | Predicted Value/Parameter | Importance in Developability |

|---|---|---|

| Molecular Weight | 234.25 g/mol | Conforms to Lipinski's rule (< 500 Da), suggesting good absorption and distribution. researchgate.net |

| Hydrogen Bond Donors | 1 (from the N-H group) | Conforms to Lipinski's rule (≤ 5), favorable for membrane permeability. researchgate.net |

| Hydrogen Bond Acceptors | 4 (from O and N atoms) | Conforms to Lipinski's rule (≤ 10), favorable for membrane permeability. researchgate.net |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction tool | Indicates the lipophilicity of the molecule, affecting absorption and distribution. A value < 5 is generally preferred. researchgate.net |

| Rotatable Bonds | Typically low | A lower number (< 10) is associated with better oral bioavailability. researchgate.net |

Values are based on the molecular structure and general chemical knowledge. chemspider.comnih.gov

Advanced Topics in Hydrazone Chemistry with Relevance to Ethyl 3 Oxo 2 Phenylhydrazono Butanoate

Supramolecular Chemistry of Hydrazonesrsc.orgrsc.orgnih.gov

The hydrazone functional group is a cornerstone in the field of supramolecular chemistry due to its distinctive structural characteristics and adaptability. rsc.orgrsc.org These features facilitate their use in creating complex, functional molecular systems. rsc.org

Hydrazones are excellent candidates for the construction of molecular switches, which can reversibly change between two or more states in response to external stimuli like light, pH, or chemical inputs. nih.govirispublishers.comirispublishers.comacs.org This switching capability is often based on the E/Z isomerization around the C=N double bond. irispublishers.com The ability to control molecular motion and properties through external signals makes hydrazone-based systems promising for applications in chemical sensing and the development of molecular machines. irispublishers.comirispublishers.com

The E/Z isomerization of the C=N double bond is a key feature of hydrazone-based molecular switches. irispublishers.com This process can be triggered by both light (photochemical isomerization) and heat (thermal isomerization). rsc.org For instance, some arylhydrazone switches can be converted from the more stable E isomer to the Z isomer upon irradiation with light of a specific wavelength. rsc.org The reverse process, from Z to E, can be initiated either thermally or by irradiation with a different wavelength of light. nsf.gov

The thermal stability of the isomers is a critical factor. Some hydrazone photoswitches exhibit exceptional bistability, with the metastable isomer having a half-life of thousands of years, which is a rare and valuable property for applications requiring long-term information storage. nsf.gov The mechanism of isomerization can vary, with some systems proceeding through a rotational mechanism around the C=N double bond, while others may involve a hydrazone-azo tautomerization followed by rotation around a C-N single bond. nih.gov

Below is a table summarizing the photochemical and thermal isomerization characteristics of select hydrazone-based switches.

| Hydrazone Switch | Stimulus for E→Z | Stimulus for Z→E | Key Findings | Reference |

| Arylhydrazone with Pyridine (B92270) | Trifluoroacetic acid (chemical) | Base (K₂CO₃) followed by thermal equilibration | Demonstrates full, reversible switching. The process involves protonation-induced rotation around the C=N bond. nih.gov | nih.gov |

| Benzoylpyridine Hydrazones | Light (e.g., 365 nm) | Thermal | The thermodynamically less stable E isomer can be isolated. Activation parameters for thermal isomerization were determined. rsc.org | rsc.org |

| Quinolinylhydrazone | Acid/Base (pH) | Acid/Base (pH) | Can undergo a four-step switching sequence, yielding three stable isomers and one metastable isomer. bohrium.com | bohrium.com |

| Hydrazone with CF₃ group | pH change | pH change | E/Z isomerization leads to changes in ¹⁹F NMR spectra, making it suitable for pH imaging. nih.govacs.org | nih.govacs.org |

Beyond simple E/Z isomerization, hydrazone-based systems can exhibit more complex switching behaviors involving changes in conformation and constitution. nih.govirispublishers.comirispublishers.com By careful molecular design, it's possible to create systems where a single stimulus, such as a change in pH, can induce a sequence of conformational and configurational changes. bohrium.comnih.gov

For example, a quinolylhydrazone switch with a pyridine ring in the rotor component can be guided through a four-step switching process by the sequential addition of acid and base. bohrium.com This process generates three stable isomers and a "metastable" one, each of which can be individually addressed. The switching involves rotations around two different molecular axles, showcasing the potential for creating sophisticated molecular machinery. bohrium.comnih.gov These conformational changes can be harnessed to control the properties of larger systems, such as the organization of liquid crystals. irispublishers.com

The responsiveness of hydrazone switches to both pH and light provides a dual-control mechanism for modulating their properties. rsc.orgnih.gov The presence of acidic or basic functional groups within the hydrazone structure allows for pH-activated switching. rsc.orgnih.govacs.org Protonation or deprotonation of these sites can alter the electronic properties and steric interactions within the molecule, thereby favoring one isomeric state over the other. rsc.orgacs.org

For instance, in certain arylhydrazones, the protonation of a pyridine nitrogen induces a rotation around the C=N bond, leading to isomerization from the E to the Z configuration. nih.gov The pKa of the switch, which determines the pH range of activation, can be tuned by introducing electron-donating or electron-withdrawing substituents to the aromatic rings. nih.govacs.org This tunability is crucial for designing switches that operate in specific environments, such as for in vivo pH imaging. nih.govacs.orgnih.gov

Light serves as another powerful stimulus for controlling hydrazone switches. nsf.gov The absorption of a photon can provide the energy required to overcome the activation barrier for E/Z isomerization. rsc.org The wavelength of light required for switching can be tailored by modifying the chromophore of the hydrazone. nsf.gov In some cases, the switching process is photochemically reversible, allowing for bidirectional control with different wavelengths of light. nsf.gov The combination of pH and light control in a single system opens up possibilities for creating multi-responsive materials and logic gates. rsc.org

| Switching Stimulus | Mechanism | Key Features | Example Application | Reference |

| pH | Protonation/deprotonation of functional groups, leading to E/Z isomerization. acs.org | Reversible, tunable activation pH. nih.govacs.org | ¹⁹F MRI contrast agents for pH imaging. nih.govacs.orgnih.gov | nih.govacs.orgnih.govacs.org |

| Light | Photoisomerization between E and Z states. rsc.org | High photochemical conversion, spectral tunability, potential for bistability. researchgate.net | Control of peptide structures, development of photoswitchable materials. researchgate.netdntb.gov.ua | rsc.orgresearchgate.netdntb.gov.ua |

| pH and Light | Dual control over isomeric state. rsc.org | Multi-responsive systems, potential for molecular logic gates. rsc.org | Advanced stimuli-responsive materials. acs.org | rsc.orgacs.org |

Hydrazones are valuable building blocks in dynamic covalent chemistry (DCC), a strategy that utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to a template. nih.gov The formation of acylhydrazones from aldehydes and hydrazides is a reversible reaction that can be catalyzed by nucleophiles like aniline (B41778), allowing for rapid equilibration at biocompatible pH levels. nih.govacs.org

This dynamic nature allows for the creation of dynamic combinatorial libraries (DCLs) where the components are in equilibrium. nih.gov When a biological target, such as a protein, is introduced to the DCL, it can selectively bind to and stabilize the best-fitting hydrazone, thus amplifying its concentration in the library. This process essentially allows the protein to direct the synthesis of its own optimal ligand. nih.gov This approach has been successfully used to identify potent inhibitors for enzymes like glutathione (B108866) S-transferase. nih.gov The reversibility of the hydrazone bond can be "switched" on or off by changing the pH, providing temporal control over the dynamic system. nih.gov

The structural and electronic properties of hydrazones make them excellent candidates for the design of chemosensors for both cations and anions. rsc.orgnih.govresearchgate.net The hydrazone moiety can act as a binding site and a signaling unit, where the binding event leads to a detectable change in the photophysical properties of the molecule, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.govresearchgate.net

For cation detection, the nitrogen and oxygen atoms of the hydrazone can coordinate with metal ions. rsc.org This coordination can lead to fluorescence enhancement ("turn-on" sensing) or quenching ("turn-off" sensing), depending on the design of the sensor and the nature of the metal ion. rsc.orgnih.gov Hydrazone-based sensors have been developed for a variety of cations, including biologically important ions like Al³⁺, Fe³⁺, and Cu²⁺. rsc.orgnih.gov

For anion detection, the acidic N-H proton of the hydrazone can act as a hydrogen bond donor to bind with anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govscispace.com This interaction can cause a color change, allowing for naked-eye detection. nih.gov The binding stoichiometry can vary, with some sensors forming 1:1 complexes with anions while others form 1:3 complexes. nih.gov The deprotonation of the N-H group upon strong anion binding can also lead to significant changes in the absorption and emission spectra. researchgate.net

| Analyte | Sensing Mechanism | Signal Output | Example | Reference |

| Cations (e.g., Al³⁺, Fe³⁺, Cu²⁺) | Coordination with N and O atoms of the hydrazone. rsc.org | Fluorescence enhancement or quenching. rsc.orgnih.gov | A rhodamine B-based hydrazone acts as an "off-on" fluorescent sensor for Cu²⁺. rsc.org | rsc.orgrsc.orgnih.gov |

| Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding between the N-H proton and the anion. nih.govscispace.com | Color change (colorimetric) or fluorescence change. nih.gov | A C₃-symmetric tris-hydrazone functions as a colorimetric sensor for various anions. nih.gov | nih.govscispace.com |

Formation of Inclusion Complexes (e.g., with Cyclodextrins)

The formation of inclusion complexes is a well-established technique in supramolecular chemistry to modify the physicochemical properties of a guest molecule, such as its solubility, stability, and bioavailability. nih.govresearchgate.net Cyclodextrins (CDs) are among the most common host molecules used for this purpose. mdpi.com These are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone or donut-shaped structure. youtube.com This unique architecture features a hydrophobic inner cavity and a hydrophilic outer surface. youtube.comoatext.com

The hydrophobic cavity of a cyclodextrin (B1172386) can encapsulate a whole guest molecule or a nonpolar region of it, provided the guest has suitable dimensions to fit within the cavity. mdpi.comoatext.com This encapsulation is primarily driven by hydrophobic interactions, although other forces like van der Waals and dipole-dipole interactions can also be involved. oatext.com For hydrazone derivatives, which may have limited aqueous solubility, forming an inclusion complex with a cyclodextrin can significantly enhance this property. nih.gov

Studies have demonstrated the successful formation of inclusion complexes with molecules containing the hydrazone or the related azomethine moiety. For instance, monosubstituted hydrazone β-cyclodextrin derivatives have been synthesized to create pH-sensitive systems for complex formation with aromatic drugs. researchgate.net The hydrolysis of the hydrazone bond is pH-dependent, making these complexes potentially useful for controlled drug release. researchgate.net Similarly, the formation of a stable inclusion complex between an azomethine and β-cyclodextrin at a neutral pH has been reported, confirmed through spectroscopic methods. mdpi.com The process of complexation can be achieved through various methods, including co-precipitation, freeze-drying, and kneading. mdpi.com The characterization and confirmation of these complexes often involve techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). nih.gov

Mechanisms of Biological Interactions of Hydrazone Derivatives (Excluding Clinical Outcomes)

Hydrazone derivatives exhibit a wide spectrum of biological activities, which stem from their characteristic chemical structure, specifically the azometine group (-NHN=CH-). nih.govnih.gov The biological and pharmacological importance of this class of compounds has been extensively studied. nih.govimpactfactor.org

The biological activity of hydrazone derivatives is mediated through their interaction with specific molecular targets, including enzymes and receptors. The core hydrazone structure is a versatile scaffold that allows for diverse chemical modifications, leading to compounds with affinities for various biological sites. The phenylhydrazono group, present in Ethyl 3-oxo-2-(phenylhydrazono)butanoate, can participate in hydrogen bonding and covalent interactions with nucleophilic sites within proteins, thereby modulating their function.

The mechanisms of action can be quite specific. For example, some hydrazone derivatives exert their antifungal effects by interfering with the fungal cell membrane, leading to a loss of stability. mdpi.com In the context of anticancer activity, certain hydrazones, such as salicylaldehyde (B1680747) benzoyl hydrazone (311), have been found to modulate iron metabolism in cancer cells, a pathway critical for cell proliferation. acs.org The ability of hydrazones to form complexes with metal ions is a key aspect of their biological activity, as this can influence various cellular pathways and stress responses. acs.org

Enzyme inhibition is a primary mechanism through which hydrazone derivatives exert their biological effects. Their structural diversity allows them to target a wide range of enzymes.

α-Glucosidase: This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. nih.gov Certain aryl-quinoline-4-carbonyl hydrazones have been identified as potent α-glucosidase inhibitors. Kinetic studies have revealed that these compounds can act as competitive inhibitors, suggesting they interact with the enzyme's active site. nih.gov The linker connecting the aryl and quinoline (B57606) moieties is considered critical for these interactions. nih.gov Other hydrazone derivatives, such as those based on a benzothiazole (B30560) skeleton, have been shown to inhibit the related enzyme α-amylase. figshare.com

Carbonic Anhydrase (CA): Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are significant targets in medicinal chemistry. A number of studies have reported the synthesis of novel hydrazone derivatives as effective inhibitors of these enzymes. For instance, a series of hydrazones derived from 3-formylbenzoic acid showed potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against hCA I. nih.gov Hydrazones bearing an aryl sulfonate moiety have also been evaluated, showing significant inhibition of both hCA I and hCA II. dergipark.org.tr

Cyclooxygenase (COX): The COX enzymes are key to the arachidonic acid pathway, which is involved in inflammation and pain. While information on direct COX-2 inhibition by Ethyl 3-oxo-2-(phenylhydrazono)butanoate is limited, related hydrazone structures have shown activity in this pathway. For example, a benzylidene 10H-phenothiazine-1-carbohydrazide was identified as a potent antiplatelet agent that likely acts through the inhibition of platelet COX-1. nih.gov

The table below summarizes findings on the enzyme inhibitory activities of various hydrazone derivatives.

| Enzyme Target | Hydrazone Derivative Class | Key Findings |

| α-Glucosidase | Aryl-quinoline-4-carbonyl hydrazones | Potent competitive inhibitors. nih.gov |

| α-Amylase | Aroyl hydrazones with benzothiazole skeleton | Significant inhibitory potential, with the most active compound showing 87.5% inhibition at 50 µg/mL. figshare.com |

| Carbonic Anhydrase I (hCA I) | Hydrazones from 3-formylbenzoic acid | Strongest inhibitor had an IC₅₀ value of 0.133 µM. nih.gov |

| Carbonic Anhydrase II (hCA II) | Hydrazones from 3-formylbenzoic acid | Most active compound had an IC₅₀ value of 3.244 µM. nih.gov |

| Laccase | Hydrazide-hydrazones of 4-hydroxybenzoic acid | Exhibited competitive, non-competitive, or uncompetitive inhibition depending on the substitution pattern. mdpi.comnih.gov |

| COX-1 | Benzylidene 10H-phenothiazine-1-carbohydrazide | Acts on the arachidonic acid pathway, likely via COX-1 inhibition. nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For hydrazone scaffolds, SAR studies help in designing more potent and selective agents.

The typical hydrazone scaffold consists of two terminal aromatic units connected by a hydrazide-hydrazone linker (–(CO)–NH–N=CH–). mdpi.com Modifications to either the aromatic rings or the linker can dramatically alter the biological effect.

Antifungal Phenylhydrazones: For phenylhydrazone derivatives tested against the plant pathogen Rhizoctonia solani, SAR analysis established several rules. It was found that electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety enhanced activity. Furthermore, the position of substituents was crucial, with a halogen at the para position being more beneficial for activity than at the ortho or meta positions. nih.gov

Laccase Inhibitors: In a study of hydrazide-hydrazones as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was identified as pivotal for stabilizing the molecule in the enzyme's substrate-binding pocket, leading to competitive inhibition. mdpi.comnih.gov Interestingly, introducing bulky substituents, such as tert-butyl groups, led to a change in the inhibition mechanism to non-competitive or uncompetitive, suggesting these larger molecules bind to a different site on the enzyme. mdpi.comnih.gov

Antiproliferative Pyrazole (B372694) Hydrazones: SAR studies on pyrazolyl acylhydrazones revealed that decorating the phenylamino (B1219803) pyrazole nucleus at different positions significantly influenced their antiproliferative properties. Specific substitution patterns led to derivatives with relevant antitumor activity against various cancer cell lines. nih.gov

These studies underscore the importance of the substitution pattern on the aromatic rings of the hydrazone scaffold. The nature, size, and position of these substituents govern the molecule's ability to interact with its biological target, thereby determining its activity and mechanism of action.

| Hydrazone Scaffold | Structural Modification | Effect on Biological Activity |

| Phenylhydrazone | Electron-withdrawing group on phenyl ring | Increased antifungal activity against R. solani. nih.gov |

| Phenylhydrazone | Halogen at para-position of phenyl ring | More beneficial for antifungal activity than ortho or meta substitution. nih.gov |

| Hydrazide-hydrazone | Slim salicylic aldehyde framework | Pivotal for competitive inhibition of laccase. mdpi.comnih.gov |

| Hydrazide-hydrazone | Bulky tert-butyl substituents on salicylaldehyde fragment | Changed inhibition type from competitive to non-competitive or uncompetitive. mdpi.comnih.gov |

| Pyrazole Hydrazone | Decoration at positions 1, 3, and 4 of the phenylamino pyrazole nucleus | Led to derivatives with significant antitumor properties. nih.gov |

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-2-(phenylhydrazono)butanoate, and how do reaction conditions influence product formation?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

-

Route 1 : Reacting ethyl acetoacetate with phenylhydrazine in acidic media (e.g., acetic acid) yields the hydrazone derivative .

-

Route 2 : Diazotization of allyl 3-oxo-butanate with aniline under controlled pH conditions produces the target compound, as confirmed by X-ray crystallography .

-

Key Variables : Reaction temperature, solvent (acetic acid vs. ethanol), and catalysts (e.g., ammonium acetate) significantly affect regioselectivity. For instance, in analogous systems, varying conditions can lead to competing pathways yielding hydroxy- or amino-substituted products .

-

Yield Optimization : Typical yields range from 74% to 98% under optimized conditions .

- Data Table : Common Synthetic Routes

| Method | Reactants | Conditions | Yield | Key Reference |

|---|---|---|---|---|

| Acidic condensation | Ethyl acetoacetate + phenylhydrazine | Acetic acid, 80°C | 95% | |

| Diazotization | Allyl 3-oxo-butanate + aniline | pH 3–4, RT | 84% |

Q. How is the structure of Ethyl 3-oxo-2-(phenylhydrazono)butanoate validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies confirm the planar pyrazolone core stabilized by an intramolecular N–H···O hydrogen bond (R factor = 0.045) .

- Spectroscopy :

- FT-IR : Strong absorption bands at ~1714 cm⁻¹ (C=O) and ~1626 cm⁻¹ (C=N) .

- NMR : ¹H NMR signals at δ 1.43 ppm (ethyl CH₃) and δ 13.12 ppm (enolic proton) .

- Mass Spectrometry : ESI-MS m/z 245.9 [M+H]⁺ for related derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer : The α,β-unsaturated ketone moiety enables cyclocondensation with dinucleophiles (e.g., malononitrile), forming pyridazine or pyridine derivatives. For example:

-

Under high-pressure Q-tube reactors (130°C, acetic acid), reaction with malononitrile yields 5-cyano-6-oxo-pyridazine-3-carboxylate derivatives, confirmed by GC/MS and TLC .

-

Key Mechanistic Step : The hydrazone acts as a directing group, facilitating nucleophilic attack at the β-carbon .

- Data Table : Reactivity in Heterocyclic Synthesis

| Substrate | Product | Conditions | Application | Reference |

|---|---|---|---|---|

| Malononitrile | Pyridazine derivative | 130°C, Q-tube | Antiproliferative agents | |

| Dithiocarbazate | Pyrazolone hybrid | RT, ethanol | Bioactive coordination complexes |

Q. How do computational and experimental studies resolve contradictions in tautomeric stability?

- Methodological Answer :

- Contradiction : Early studies proposed competing E/Z isomerism or keto-enol tautomerism.

- Resolution :

- Ab Initio Calculations : Confirm the anti-phenylhydrazone configuration as the most stable tautomer, with no intramolecular H-bonding in the E-form .

- Experimental Validation : X-ray data (mean C–C bond length = 0.005 Å) and IR spectra (absence of enolic O–H stretch) support the keto-hydrazone form .

Q. What strategies enhance the compound’s bioactivity in drug discovery?

- Methodological Answer :

- Derivatization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic moieties improves pharmacological profiles. For example:

- Sortase A Inhibition : Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate derivatives show IC₅₀ values <10 µM against Gram-positive pathogens via FRET-based assays .

- Anthelmintic Activity : Pyrrolidine-substituted derivatives exhibit 80% paralysis in Haemonchus contortus at 1 mg/mL .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions with enzyme active sites, such as hydrogen bonding with Sortase A’s Arg-139 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.